molecular formula C11H19ClN2O B11728152 4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride

4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride

Cat. No.: B11728152
M. Wt: 230.73 g/mol
InChI Key: MGBZEYFMGAEKQY-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride is a chemical compound with the molecular formula C11H19ClN2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of other chemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride typically involves the reaction of 4-hydroxy-2-methylaniline with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified through crystallization or distillation techniques to obtain the desired compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride involves its interaction with specific molecular targets. It acts as an acetylcholinesterase inhibitor and a dopamine D2 receptor antagonist. By inhibiting acetylcholinesterase, it increases the levels of acetylcholine, leading to enhanced neurotransmission. Its antagonistic action on dopamine D2 receptors helps in modulating dopamine levels, which is beneficial in treating certain neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as both an acetylcholinesterase inhibitor and a dopamine D2 receptor antagonist sets it apart from other similar compounds .

Properties

Molecular Formula

C11H19ClN2O

Molecular Weight

230.73 g/mol

IUPAC Name

4-[2-(dimethylamino)ethoxy]-2-methylaniline;hydrochloride

InChI

InChI=1S/C11H18N2O.ClH/c1-9-8-10(4-5-11(9)12)14-7-6-13(2)3;/h4-5,8H,6-7,12H2,1-3H3;1H

InChI Key

MGBZEYFMGAEKQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCN(C)C)N.Cl

Origin of Product

United States

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